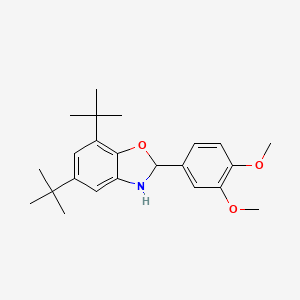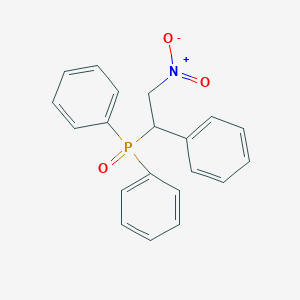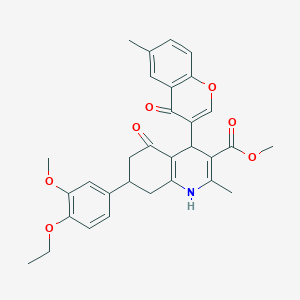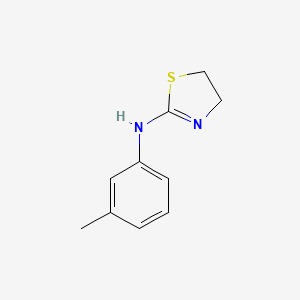![molecular formula C26H18N4O B11094182 (2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11094182.png)
(2S,3S,10bR)-3-(phenylcarbonyl)-2-(pyridin-3-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is a complex organic compound that belongs to the class of pyrroloisoquinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE typically involves multi-step organic reactions. The key steps may include:
Formation of the Pyrroloisoquinoline Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzoyl Group: This step often involves acylation reactions using benzoyl chloride or similar reagents.
Incorporation of the Pyridine Moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex molecules may involve optimization of the synthetic route to improve yield and reduce costs. This often includes:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without significant loss of yield or purity.
Purification Techniques: Using methods such as crystallization, chromatography, or distillation to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Interacting with genetic material to influence gene expression.
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-a]isoquinoline Derivatives: Compounds with similar core structures but different substituents.
Benzoyl Pyridine Compounds: Molecules containing both benzoyl and pyridine groups.
Uniqueness
(2{S},3{S},10B{R})-3-BENZOYL-2-PYRIDIN-3-YL-2,3-DIHYDROPYRROLO[2,1-{A}]ISOQUINOLINE-1,1(10B{H})-DICARBONITRILE is unique due to its specific stereochemistry and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.
属性
分子式 |
C26H18N4O |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
(2S,3S,10bR)-3-benzoyl-2-pyridin-3-yl-3,10b-dihydro-2H-pyrrolo[2,1-a]isoquinoline-1,1-dicarbonitrile |
InChI |
InChI=1S/C26H18N4O/c27-16-26(17-28)22(20-10-6-13-29-15-20)23(24(31)19-8-2-1-3-9-19)30-14-12-18-7-4-5-11-21(18)25(26)30/h1-15,22-23,25H/t22-,23+,25-/m1/s1 |
InChI 键 |
TZOBFGSXBGYAFI-GIFXNVAJSA-N |
手性 SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5 |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C=CC4=CC=CC=C34)(C#N)C#N)C5=CN=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(methylsulfanyl)-1H-imidazol-1-yl]-N-phenylacetamide](/img/structure/B11094108.png)
![ethyl 4-({(2Z)-6-[(4-chlorophenyl)carbamoyl]-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11094117.png)
![Ethyl 4-(4-biphenylyl)-2-[(2,3,4,5-tetraacetoxypentanoyl)amino]-3-thiophenecarboxylate](/img/structure/B11094118.png)
![N-(3-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11094123.png)


![(3-Amino-5-ethyl-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B11094144.png)
![2,4-dichloro-N-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}aniline](/img/structure/B11094152.png)
![3,5-Diiodo-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B11094154.png)

![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-bromo-4-methylaniline](/img/structure/B11094158.png)

![N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11094169.png)
![10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11094177.png)
